(alphaS,betaR)-
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Overview
Description
(alphaS,betaR)- is a chiral amino acid derivative. It is known for its role as an inhibitor of enkephalinase(s), which are enzymes that degrade enkephalins, thereby augmenting met5-enkephalin-induced anti-nociception . This compound is also used as a bestatin analogue in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS,betaR)- typically involves the following steps:
Protection of the amino group: The amino group is protected using a phthalimide group.
Esterification: The carboxyl group is esterified.
Alkylation: The ester is alkylated using dimethyl sulfate to form a methylsulfonium salt.
Cyclization and Hydrolysis: Intramolecular cyclization followed by hydrolysis yields the target amino acid.
Industrial Production Methods
Industrial production methods for this compound often involve the use of acylase enzymes for the selective hydrolysis of racemic N-protected amino acids . This enzymatic process ensures high enantiomeric purity, which is crucial for its biological activity.
Chemical Reactions Analysis
Types of Reactions
(alphaS,betaR)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
- Reduction
Oxidation: Formation of a ketone derivative.
Properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJZSGZNPDLQAJ-WLYNEOFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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